molecular formula C10H7Cl2OP B13941454 1-Naphthyl phosphorodichloridite CAS No. 6951-02-6

1-Naphthyl phosphorodichloridite

Cat. No.: B13941454
CAS No.: 6951-02-6
M. Wt: 245.04 g/mol
InChI Key: BSEZFPVGYWDGNV-UHFFFAOYSA-N
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Description

1-Naphthyl phosphorodichloridite (C₁₀H₇OPCl₂) is an organophosphorus compound characterized by a naphthyl group attached to a phosphorus atom via an oxygen linkage, with two chlorine substituents. Phosphorodichloridites (general formula ROPCl₂) are reactive intermediates widely used in synthesizing phosphites, phosphonates, and other organophosphorus derivatives. The naphthyl group imparts steric bulk and electronic effects, influencing reactivity, stability, and applications compared to smaller substituents like phenyl or alkyl groups.

Properties

CAS No.

6951-02-6

Molecular Formula

C10H7Cl2OP

Molecular Weight

245.04 g/mol

IUPAC Name

dichloro(naphthalen-1-yloxy)phosphane

InChI

InChI=1S/C10H7Cl2OP/c11-14(12)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

BSEZFPVGYWDGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphorodichloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with 1-naphthol. The reaction proceeds stepwise as follows :

  • PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
  • (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
  • (RO)2PCl + ROH → HCl + (RO)3P (phosphite)

Industrial Production Methods

Industrial production of 1-Naphthyl phosphorodichloridite typically involves the controlled reaction of phosphorus trichloride with 1-naphthol under anhydrous conditions to prevent hydrolysis. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl phosphorodichloridite undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphite esters and amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and phosphoric acid derivatives.

    Oxidation: It can be oxidized to form phosphorochloridates.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Mild oxidizing agents, such as hydrogen peroxide, can be used for oxidation reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Phosphite Esters: Formed from reactions with alcohols.

    Phosphoramidates: Formed from reactions with amines.

    Phosphorochloridates: Formed from oxidation reactions.

Scientific Research Applications

1-Naphthyl phosphorodichloridite has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Naphthyl phosphorodichloridite involves its reactivity with nucleophiles, leading to the formation of phosphite esters and phosphoramidates. The compound acts as an electrophile, with the phosphorus atom being the primary site of attack by nucleophiles. The resulting products can further participate in various biochemical and chemical pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Infrared Spectroscopy: Hydrolysis products of phenyl phosphorodichloridite were confirmed via IR bands at 3.8 μm (phosphite-hydroxyl) and 2.9 μm (phenolic hydroxyl) .
  • Methyl Derivative Instability : Methyl phosphorodichloridite decomposes entirely upon chlorination, highlighting the limitations of alkyl substituents .
  • Data Limitations : Direct experimental data on 1-naphthyl phosphorodichloridite is absent in the provided evidence. Conclusions are extrapolated from structural analogs.

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